Octylamine
Overview
Description
Octylamine is a yellow liquid with an ammonia-like odor . It is insoluble in water and less dense than water . It is used to make other chemicals and as an organic fuel in the reduction of ferric nitrate to magnetic particles having a high magnetic moment .
Synthesis Analysis
This compound is used for synthesis . It has a linear formula of CH3(CH2)7NH2 . The synthesis of this compound involves chemical modification, which is thought to be more reliable than adsorption due to the formation of chemical bonds between the particle’s surface and the grafted molecules .Molecular Structure Analysis
The molecular formula of this compound is C8H19N . It has a molecular weight of 129.24 g/mol . The IUPAC name for this compound is octan-1-amine . The InChI is 1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3 .Chemical Reactions Analysis
This compound has been used in the stabilization of Pickering emulsions for self-healing composite coatings . It has also been used in the synthesis of ultra-expanded carbon-containing vanadium disulfide composite materials .Physical and Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3 . It has a boiling point of 179.4±3.0 °C at 760 mmHg . The vapor pressure is 0.9±0.3 mmHg at 25°C . The flash point is 62.8±0.0 °C .Scientific Research Applications
Chemical Separation and Analysis : Octylamine is used in the extraction and mutual separation of elements like vanadium, niobium, and tantalum from solutions, with applications in spectrophotometric determinations (Shete & Shinde, 1981).
Corrosion Inhibition : this compound has been found effective as a vapor phase corrosion inhibitor, significantly protecting metals like carbon steel, copper, and brass from atmospheric corrosion (Subramanian et al., 2002).
Dermatological Studies : Research has explored the effects of N-octylamine on human skin, particularly its penetration rate, which increases with temperature and concentration (Cummings, 1969).
Nanotechnology : this compound is used in the stabilization of CdSe quantum dots, with studies demonstrating its dynamic interaction with the nanoparticle surfaces (Hassinen et al., 2010).
Biomedical Research : It has been studied as a substrate for enzymes like monoamine oxidase A and B in various tissues, contributing to our understanding of these enzymes' selectivity and kinetics (Tenne et al., 1985).
Surface Chemistry : this compound's adsorption on surfaces like Au(111) under specific conditions can result in the formation of compounds like trithis compound, offering insights into surface chemistry and molecular interactions (Weigelt et al., 2008).
Quantum Dot Synthesis : In the synthesis of CdSe quantum dots, the flow rate of this compound affects the structure and morphology of the nanoparticles, illustrating its role in controlling nanoparticle properties (Jeong et al., 2016).
Pharmacology : this compound has been identified for its respiratory stimulant action, enhancing understanding of its pharmacological effects (Hutcheon & McCullough, 1952).
Biochemical Processing : In biochemical engineering, this compound has been used for the recovery of acids like succinic acid from organic phases, highlighting its role in biochemical separation processes (Lee et al., 2008).
Neuroscience and Behavioral Science : Studies in invertebrates have shown that this compound and related compounds like octopamine are significant in modulating behaviors and physiological processes (Roeder, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Octylamine, also known as N-Octylamine or 1-Aminooctane , is a chemical compound primarily used in the synthesis of amphiphilic copolymers for the polymer coating of quantum dots (QDs), making them water-soluble . It is also used in the synthesis of 2-cyano-N-octylacetamide by reacting with ethyl cyanoacetate . The primary targets of this compound are therefore the molecules it interacts with during these synthesis processes.
Mode of Action
The exact mode of action of this compound is dependent on the specific synthesis process it is involved in. For instance, in the synthesis of amphiphilic copolymers, this compound acts as a surfactant, reducing surface tension and facilitating the formation of the polymer coating . In the synthesis of 2-cyano-N-octylacetamide, this compound reacts with ethyl cyanoacetate .
Biochemical Pathways
Its use is primarily industrial, in the synthesis of other compounds .
Pharmacokinetics
It is known to have a boiling point of 175-177 °c and a density of 0782 g/mL at 25 °C .
Result of Action
The result of this compound’s action is the successful synthesis of the desired compounds, such as amphiphilic copolymers for the polymer coating of QDs . These coated QDs can then be used in various applications, including biomedical imaging, photovoltaics, and light-emitting diodes .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its vapor pressure is 1 mmHg at 20 °C, indicating that it can evaporate into the air under normal environmental conditions . This means that the synthesis processes involving this compound need to be carefully controlled to prevent loss of the compound and to ensure the safety of the workers .
Biochemical Analysis
Biochemical Properties
Octylamine plays a significant role in biochemical reactions. It is primarily used to synthesize amphiphilic copolymers for the polymer coating of quantum dots (QDs), making them water-soluble . This interaction with QDs is crucial for their use in various biochemical applications.
Cellular Effects
The effects of this compound on cells are largely dependent on its application. In the context of quantum dot synthesis, this compound-coated QDs can be used to label and track cells, influencing cellular processes such as endocytosis and exocytosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with other molecules. For instance, in the synthesis of 2-cyano-N-octylacetamide, this compound reacts with ethyl cyanoacetate . This reaction showcases this compound’s ability to participate in molecular binding interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, this compound is used to induce uniformity in the synthesis of uniform ultrathin metal sulfide nanostructures . Over time, these structures can exhibit changes in their properties due to the presence of this compound.
Properties
IUPAC Name |
octan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQPZZOEVPZRBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
Record name | OCTANAMINE | |
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Description | Data deposited in or computed by PubChem | |
Related CAS |
142-95-0 (hydrochloride) | |
Record name | Octylamine | |
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DSSTOX Substance ID |
DTXSID8021939 | |
Record name | 1-Octanamine | |
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Molecular Weight |
129.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Octanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Yellow liquid with an ammoniacal odor; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | OCTANAMINE | |
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Record name | 1-Octanamine | |
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Record name | Octylamine | |
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Vapor Pressure |
0.96 [mmHg] | |
Record name | Octylamine | |
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CAS No. |
111-86-4, 68037-94-5, 1173022-14-4 | |
Record name | OCTANAMINE | |
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Record name | Octylamine | |
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Record name | Octylamine | |
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Record name | 1-Octanamine | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The provided research papers do not delve into computational chemistry or QSAR modeling of octylamine.
ANone: The provided research focuses on laboratory-scale investigations and does not provide specific information regarding SHE regulations or risk assessments for this compound.
ANone: The provided research papers primarily focus on the chemical and material science aspects of this compound and do not contain information related to pharmacokinetics, pharmacodynamics, in vivo efficacy, toxicology, drug delivery, analytical method validation, or environmental impact.
ANone: The provided research highlights the use of this compound and similar long-chain amines in various applications, including:
- Extractants: this compound and its derivatives are investigated for extracting metals like uranium, zirconium, and molybdenum from acidic solutions. [, , , , , ]
- Surfactants: this compound's surface-active properties are utilized in the synthesis of nanoparticles and nanostructured materials. [, , , ]
ANone: The research showcases interdisciplinary applications of this compound in:
- Chemistry and Materials Science: Combining this compound with metal precursors leads to the formation of unique nanostructures with tailored properties. [, , , ]
- Chemistry and Chemical Engineering: this compound-based systems are explored for their potential in separation processes like metal extraction and recovery. [, , , , , , ]
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